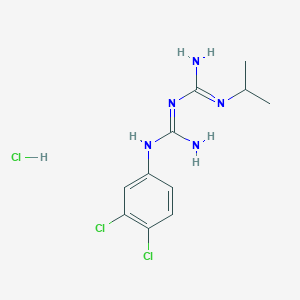
N-Benzyl-N,N'-dimethylethylenediamine
Overview
Description
Synthesis Analysis
The synthesis of derivatives of N,N-dimethylethylenediamine is well-documented in the provided papers. For instance, sulfonamide derivatives were synthesized through electrochemical oxidation and chemical reactions with arylsulfinic acids, yielding high purity products . Organometallic π-complexes were formed by the reaction of n-butyllithium with N,N,N',N'-tetramethylethylenediamine, demonstrating the utility of these reagents in organic and organometallic syntheses . Additionally, heterometallic Cu(II)/Cr(III) complexes were prepared using Schiff-base derivatives of N,N-dimethylethylenediamine, showcasing the compound's potential in coordination chemistry .
Molecular Structure Analysis
The molecular structures of the synthesized compounds and complexes involving N,N-dimethylethylenediamine derivatives were characterized using various spectroscopic methods and, in some cases, single-crystal X-ray analysis. For example, the ruthenium complex of N,N'-bis(benzimidazole-2yl-ethyl)-ethylenediamine was studied using DFT, revealing a distorted octahedral geometry around the ruthenium ion . The X-ray crystal structure of a novel long-chain acyclic phosphazene derivative of N,N'-dimethylethylenediamine was also determined, confirming the structure of the synthesized compound .
Chemical Reactions Analysis
The reactivity of N,N-dimethylethylenediamine derivatives is highlighted by their involvement in various chemical reactions. The synthesis of N,N'-bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines involved dimerization reactions of sulfonamides and their N-oxides . Furthermore, the Staudinger reaction was employed to synthesize a phosphazene derivative of N,N'-dimethylethylenediamine, illustrating the compound's reactivity towards phosphoryl azide .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of N-Benzyl-N,N'-dimethylethylenediamine, they do provide insights into the properties of related compounds. For instance, the electrochemical properties of the ruthenium complex were studied, and the existence of the complex in solution was confirmed by electrochemical studies . The magnetic susceptibility measurements of the Cu(II)/Cr(III) complexes indicated Curie-Weiss paramagnetic behavior, which was supported by EPR studies .
Scientific Research Applications
Catalysis in Organic Synthesis : It's used as a catalyst in CuI-catalyzed amination of arylhalides and synthesis of benzimidazoles (Deng, McAllister, & Mani, 2009).
Histamine Antagonism : It has been identified as effective in allergic manifestations (Feinberg, 1946).
Amide Hydrolysis : In the context of copper(II)-catalyzed hydrolysis of unactivated amides (Duerr & Czarnik, 1990).
Pharmaceutical Research : Investigated for its metabolic activity related to the antihistamine methapyrilene (Compernolle & Castagnoli, 1982).
Clinical Evaluation of Synthetic Anti-histaminic Drugs : Evaluated for its effects on various allergic disorders (Friedlaender, 1946).
Agranulocytosis in Antihistaminic Therapy : Studied in the context of its adverse effects during antihistaminic treatment (Drake, 1950).
Organometallic Chemistry : Used in the synthesis of lithium complexes for studies in molecular structure (Barr et al., 1987).
Biochemical Oxidation Studies : Its oxidation by tissue homogenates and liver fractions was explored (Holtzman & Seligman, 1973).
Safety And Hazards
N-Benzyl-N,N’-dimethylethylenediamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N'-benzyl-N,N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-12-8-9-13(2)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFIKWLTVKSXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059245 | |
| Record name | Benzyl(methyl)(2-methylaminoethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N,N'-dimethylethylenediamine | |
CAS RN |
102-11-4 | |
| Record name | N1,N2-Dimethyl-N1-(phenylmethyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-N,N'-dimethylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-N,N'-dimethylethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N2-dimethyl-N1-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl(methyl)(2-methylaminoethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl(methyl)(2-methylaminoethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYL-N,N'-DIMETHYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H725296YU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





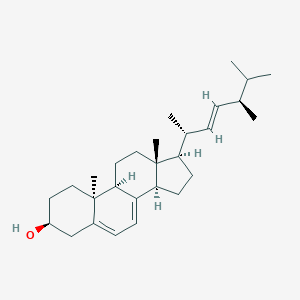
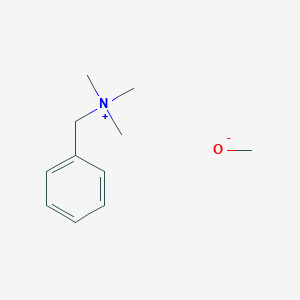
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)


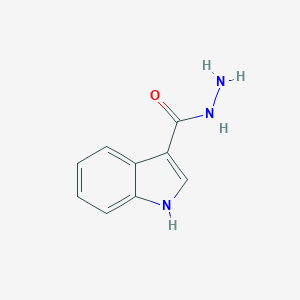
![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)
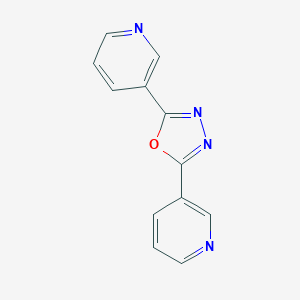
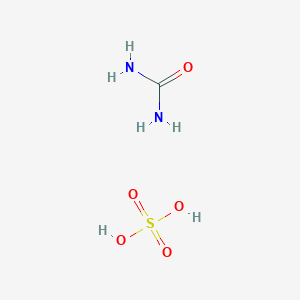
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)

